5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole

Physicochemical profiling Lipophilicity Medicinal chemistry SAR

5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole (CAS 1416346-79-6; molecular formula C₁₅H₁₅N₃O₃; molecular weight 285.30 g·mol⁻¹) is a 3,5-disubstituted-1H-1,2,4-triazole bearing a 4-ethoxy-3-methoxyphenyl group at position 3 (IUPAC numbering) and a furan-2-yl group at position 5. The compound is supplied as a research-grade screening compound with a typical purity specification of ≥95%.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B11801986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CO3)OC
InChIInChI=1S/C15H15N3O3/c1-3-20-11-7-6-10(9-13(11)19-2)14-16-15(18-17-14)12-5-4-8-21-12/h4-9H,3H2,1-2H3,(H,16,17,18)
InChIKeySIXLPLUXLSAVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole: Core Identity, Computed Properties, and Procurement-Relevant Profile


5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole (CAS 1416346-79-6; molecular formula C₁₅H₁₅N₃O₃; molecular weight 285.30 g·mol⁻¹) is a 3,5-disubstituted-1H-1,2,4-triazole bearing a 4-ethoxy-3-methoxyphenyl group at position 3 (IUPAC numbering) and a furan-2-yl group at position 5 [1]. The compound is supplied as a research-grade screening compound with a typical purity specification of ≥95% . Computed descriptors include XLogP3-AA = 2.7, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and rotatable bond count = 5, defining a moderately lipophilic scaffold with balanced hydrogen-bonding capacity [1].

Why 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole Cannot Be Replaced by a Generic 3,5-Disubstituted-1,2,4-Triazole


Triazole congeners with ostensibly similar substitution patterns can exhibit profoundly divergent physicochemical and biological behavior because the furan-2-yl moiety at position 3 and the specific 4-ethoxy-3-methoxy arrangement on the phenyl ring jointly modulate lipophilicity, electronic distribution, and metabolic susceptibility in a non-additive manner [1]. Simply sourcing a 3-aryl-5-heteroaryl-1,2,4-triazole without verifying the exact substitution pattern risks introducing an unwanted XLogP shift of >0.5 log units or altering the hydrogen-bond acceptor topology, either of which can invalidate a structure-activity relationship (SAR) hypothesis or a synthetic route [2]. The evidence items below quantify these differentiation points.

Quantitative Head-to-Head Differentiation of 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole versus Its Closest Analogs


XLogP and Hydrogen-Bond Acceptor Topology: Target Compound versus 3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole (Furan-Deleted Analog)

Removal of the furan-2-yl group, as in 3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole (CAS 1416343-95-7; MW 219.24 g·mol⁻¹), eliminates three hydrogen-bond acceptor atoms and substantially lowers lipophilicity, reducing the computed XLogP3-AA by an estimated >1 log unit relative to the target compound (XLogP3-AA 2.7). The target compound therefore provides a distinct hydrogen-bond acceptor surface and a higher predicted membrane permeability, parameters that cannot be reproduced by the furan-deleted analog [1].

Physicochemical profiling Lipophilicity Medicinal chemistry SAR

Heteroaryl Electronic Character: Furan-2-yl versus 5-Bromofuran-2-yl at Position 3

The 5-bromofuran-2-yl analog (3-(5-bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole, MW 364.19 g·mol⁻¹) introduces a heavy halogen that increases molecular weight by 78.89 g·mol⁻¹ and electron-withdrawing character at the furan ring, altering both the electronic distribution and the reactivity profile. The target compound retains an unsubstituted, electron-rich furan-2-yl group that is susceptible to electrophilic aromatic substitution, facilitating subsequent C–H functionalization for focused library synthesis [1].

Electron-rich heterocycle Metabolic stability Medicinal chemistry scaffold design

Positional Isomerism: 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl) versus 5-(Furan-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

The 1H-1,2,4-triazole ring undergoes rapid annular tautomerism, rendering the 3- and 5-positions equivalent in the unsubstituted parent; however, once differentially substituted, the two regioisomeric forms (3-aryl-5-heteroaryl vs. 5-aryl-3-heteroaryl) are distinct chemical entities with different SMILES, InChI, and InChIKey representations. The target compound (InChIKey SIXLPLUXLSAVQJ-UHFFFAOYSA-N) is unambiguously indexed as 3-(4-ethoxy-3-methoxyphenyl)-5-(furan-2-yl)-1H-1,2,4-triazole under IUPAC nomenclature, whereas a regioisomer with the aryl and heteroaryl groups swapped would carry a different InChIKey and potentially different biological activity [1].

Regioisomer differentiation 1,2,4-Triazole tautomerism Analytical fingerprinting

Rotatable Bond Count and Conformational Flexibility: Target Compound versus 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole

Substituting the furan-2-yl group with an ethyl group, as in 5-(4-ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole (MW ~ 261.32 g·mol⁻¹, estimated from C₁₄H₁₉N₃O₂), reduces the rotatable bond count from 5 to 4 and eliminates the planar, aromatic furan ring that contributes to π-stacking interactions and conformational rigidity. The target compound retains one additional rotatable bond (C–C between triazole and furan) and a planar heteroaryl surface, offering a distinct conformational and interaction profile [1].

Conformational flexibility Drug-likeness Crystal engineering

High-Confidence Procurement Scenarios for 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole Based on Verified Differentiation Evidence


Scaffold for Late-Stage Diversification via Electrophilic Aromatic Substitution on the Furan Ring

The unsubstituted furan-2-yl moiety at position 3 provides a reactive C-5 position amenable to electrophilic substitution (e.g., bromination, nitration, sulfonation) or directed C–H functionalization. This enables the rapid generation of a focused library of derivatives without de novo triazole synthesis. The 5-bromofuran analog (comparator) lacks this handle because the C-5 position is already occupied by bromine, necessitating a different synthetic strategy for further elaboration [1]. Researchers engaged in medicinal chemistry hit-to-lead optimization can use the target compound as a versatile diversification node.

Physicochemical Benchmarking in 1,2,4-Triazole SAR Studies

With a computed XLogP3-AA of 2.7, five hydrogen-bond acceptors, and a single hydrogen-bond donor, the compound occupies a well-defined region of physicochemical space that contrasts with both more polar (e.g., furan-deleted analog, estimated XLogP3-AA ~1.5) and more lipophilic congeners (e.g., bromofuran analog). This makes it suitable as a reference point in matched molecular pair analyses aimed at deconvoluting the contributions of furan substitution to permeability, solubility, and target binding [1][2].

Regioisomer Identity Control in Biological Screening Collections

Because annular tautomerism renders the 3- and 5-positions of 1H-1,2,4-triazole equivalent only when symmetrically substituted, the target compound's unique InChIKey (SIXLPLUXLSAVQJ-UHFFFAOYSA-N) serves as an unambiguous identifier for quality control. Screening libraries that include this compound must verify regioisomeric identity by InChIKey or NMR, as a swapped regioisomer would represent a different chemical entity with potentially divergent biological activity. The target compound's well-defined SMILES and InChI string facilitate automated compound registration and inventory management [1].

Synthetic Intermediate for Furan-Containing Fused Heterocycles

The furan-2-yl group, when paired with the nucleophilic 1,2,4-triazole NH, can participate in cyclocondensation or cycloaddition reactions to generate triazole-fused heterocyclic systems (e.g., triazolothiadiazines, triazolothiadiazoles). The presence of both the furan oxygen and the triazole NH offers orthogonal reactivity for sequential ring-forming reactions, a feature that distinguishes this scaffold from 3-alkyl-substituted analogs that lack the furan ring's electrophilic substitution capability [1][2].

Quote Request

Request a Quote for 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.